Z-Ala-pro-gly-OH

描述

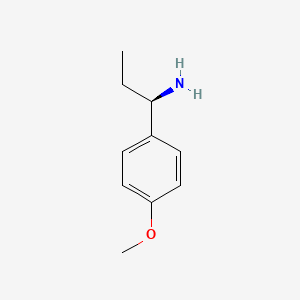

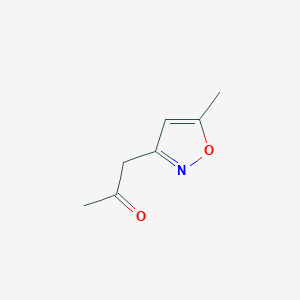

“Z-Ala-pro-gly-OH” is an oligopeptide that has been studied as a substrate or inhibitor for protocollagen proline hydroxylase . It is composed of the amino acids alanine (Ala), proline (Pro), and glycine (Gly), and is often used in research and development .

Chemical Reactions Analysis

“this compound” has been studied as a substrate or inhibitor for protocollagen proline hydroxylase . The tripeptide BOC-Ala-Pro-Gly-OMe (where BOC represents 1-butoxycarboxyl- and Me represents methyl) was not hydroxylated, but oligopeptides ranging in size from BOC(Ala-Pro-Gly)lOMe to BOC(Ala-Pro-Gly),OMe served as substrates for the synthesis of hydroxyproline .

科学研究应用

氨基酸中的氢抽象反应

欧文等人(2012 年)的一项研究探讨了 Gly 和 Ala 残基的构象依赖性氢抽象反应。这项研究提供了关于(•)OH 自由基如何引发氨基酸(如 Ala 和 Gly)构象变化的见解,并且可能与涉及淀粉样蛋白肽的疾病(如阿尔茨海默病)相关(欧文等人,2012 年)。

脱氢肽的酶稳定性

恩格利希和施塔默(1978 年)合成了一种五肽,其中包括 Ala,并观察了胰凝乳蛋白酶和嗜热蛋白酶等酶对其的水解。他们的研究有助于了解肽在酶存在下的稳定性,这对于基于肽的药物的开发至关重要(恩格利希和施塔默,1978 年)。

肽的二级结构

克里切多夫和穆勒(1984 年)研究了脯氨酰单元中顺反异构和邻近甘氨酸或其他氨基酸的化学位移,有助于了解肽的二级结构。这些知识对于设计具有特定结构和功能的肽至关重要(克里切多夫和穆勒,1984 年)。

抑制脯氨酸后裂解酶

克尼萨切克和鲍尔(1986 年)合成了 N-苄氧羰基-Gly-Pro-重氮甲基酮 (Z-Gly-Pro-CHN2) 以研究其对脯氨酸后裂解酶的抑制作用。这项研究对于理解此类酶在神经肽代谢中的作用可能具有重要意义(克尼萨切克和鲍尔,1986 年)。

木瓜蛋白酶催化的肽合成

舒斯特、米京和雅库布克(1989 年)研究了木瓜蛋白酶催化的模型肽 Z-Ala-Val-Gly-OH 的合成。这项研究与了解酶介导的肽合成相关,该合成在生物技术和制药行业有应用(舒斯特等人,1989 年)。

作用机制

The mechanism of action of “Z-Ala-pro-gly-OH” is related to its role as a substrate or inhibitor for protocollagen proline hydroxylase . The results indicated that a peptide must contain a minimum of 4 to 6 amino acid residues in order to serve as a substrate, and they supported previous indications that a peptide of more than about 20 residues is required for optimal interaction with the enzyme .

安全和危害

The safety data sheet for “Z-ALA-PRO-OH” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

While specific future directions for “Z-Ala-pro-gly-OH” are not available, peptide synthesis in general is a field of ongoing research. An important issue that remains to be addressed is that since the N-protective group is an amide, removal of this function might require conditions that would also cleave the just formed peptide bond .

属性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMNLNKGIXLKND-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)